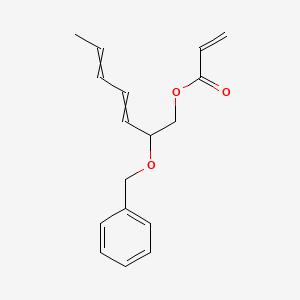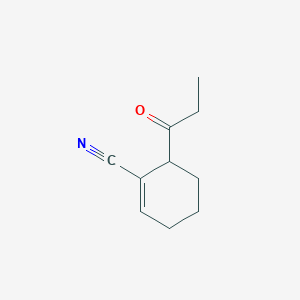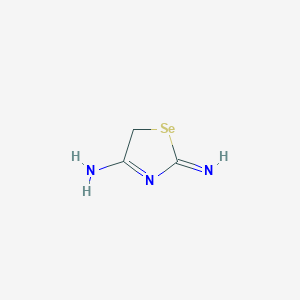
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of six amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The specific sequence and structure of this peptide may confer unique properties that make it of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents can be used to introduce modifications at specific residues.
Major Products Formed
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of cysteine residues leads to the formation of disulfide-linked peptides.
科学研究应用
Chemistry
Peptides like this one are used as model compounds to study peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and signaling molecules.
Industry
In the industrial sector, peptides can be used in the development of new materials, sensors, and diagnostic tools.
作用机制
The mechanism of action of peptides like L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. They may interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. These interactions can modulate various biological pathways, leading to the desired therapeutic or research outcomes.
相似化合物的比较
Similar Compounds
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-L-lysine: A peptide with a lysine residue instead of ornithine.
Uniqueness
The unique sequence and modifications of L-Tyrosyl-L-methionyl-L-prolyl-L-valyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine may confer specific properties, such as enhanced stability, binding affinity, or biological activity, distinguishing it from other similar peptides.
属性
CAS 编号 |
630104-44-8 |
|---|---|
分子式 |
C33H53N9O8S2 |
分子量 |
768.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C33H53N9O8S2/c1-18(2)26(30(47)40-24(17-51)28(45)39-23(32(49)50)6-4-13-37-33(35)36)41-29(46)25-7-5-14-42(25)31(48)22(12-15-52-3)38-27(44)21(34)16-19-8-10-20(43)11-9-19/h8-11,18,21-26,43,51H,4-7,12-17,34H2,1-3H3,(H,38,44)(H,39,45)(H,40,47)(H,41,46)(H,49,50)(H4,35,36,37)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
LUUQSMPURNMXLZ-FRSCJGFNSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide](/img/structure/B14223471.png)


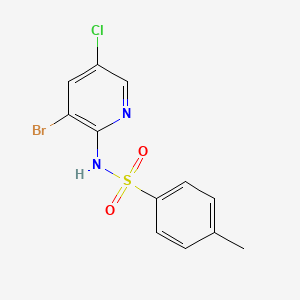
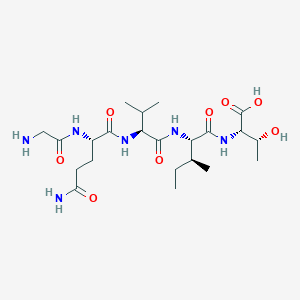
![(4-{[(4-Methoxyphenyl)methyl]amino}quinazolin-2-yl)methanol](/img/structure/B14223505.png)
![4-[(1H-Indazole-3-carbonyl)amino]butanoic acid](/img/structure/B14223516.png)
![3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate](/img/structure/B14223523.png)
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14223532.png)
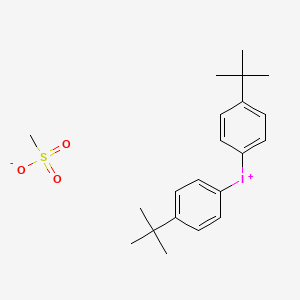
![2-Piperidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14223541.png)
